tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCRVQJTBHIUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Three-Component Coupling: One efficient method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Copper-Catalyzed Cross-Coupling: Another method involves the copper-catalyzed cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates.
Industrial Production Methods: Industrial production methods for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate typically involve large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The use of nonmetallic regenerable reagents and CO2 capture agents can also be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Substitution Reactions: Acylation of the Amine Group
The primary amine on the 3-aminopropyl side chain undergoes acylation reactions with carboxylic acids in the presence of coupling reagents. This reaction is pivotal for synthesizing derivatives with modified biological activities.
Key Reaction Conditions:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt)
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Solvent : Dichloromethane or dimethylformamide (DMF)
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Temperature : Room temperature (20–25°C)
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Time : 3–6 hours
Example Reaction:
tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate reacts with substituted benzoic acids to form tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. These derivatives exhibit enhanced anti-inflammatory activity, as demonstrated in carrageenan-induced rat paw edema assays .
| Substituted Carboxylic Acid | Product Yield (%) | Anti-Inflammatory Activity (% Inhibition) |
|---|---|---|
| 4-Chlorobenzoic acid | 92 | 54.2 |
| 4-Methoxybenzoic acid | 89 | 48.7 |
| 3-Nitrobenzoic acid | 85 | 42.3 |
Data sourced from in vivo studies comparing activity to indomethacin .
Hydrolysis and Deprotection of the Carbamate Group
The Boc-protecting group is selectively cleaved under acidic conditions, yielding the free amine and tert-butanol. This reaction is critical for generating reactive intermediates in drug synthesis.
Hydrolysis Conditions:
-
Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)
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Solvent : Dioxane or dichloromethane
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Temperature : 0–25°C
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Time : 1–4 hours
Reaction Mechanism:
The Boc group is protonated under acidic conditions, leading to the formation of a carbamic acid intermediate, which subsequently decomposes into CO₂ and the free amine .
Comparative Hydrolysis Rates:
| Acid Used | Concentration | Time (h) | Deprotection Efficiency (%) |
|---|---|---|---|
| TFA | 20% v/v | 1.5 | 98 |
| HCl (aq.) | 4 M | 3.0 | 95 |
Efficiency measured via HPLC analysis of deprotected amine .
Catalytic Cross-Coupling:
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Catalyst : Cu(I) or Cu(II) salts
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Radical Source : Carbazates (e.g., tert-butyl carbazate)
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Yield : 75–92%
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Applications : Synthesis of enzyme inhibitors and polymer precursors .
Stability and Reactivity Considerations
Scientific Research Applications
Organic Synthesis
tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate serves as a protecting group for amines in organic synthesis, facilitating the formation of more complex molecules. It is particularly useful in reactions requiring selective functionalization of amines without interference from other functional groups.
Biological Research
The compound is utilized as a biochemical reagent in life science research. It plays a role in studying enzyme functions and protein interactions. For instance, it has been investigated for its potential to inhibit specific enzymes involved in disease pathways, thus contributing to drug development efforts.
Pharmaceutical Development
Research has shown that derivatives of this compound exhibit promising anti-inflammatory activities . In a study involving various substituted benzamido phenylcarbamates, compounds demonstrated significant inhibition of inflammation in animal models, with percentage inhibition values ranging from 39% to 54% compared to standard drugs like indomethacin .
Case Study 1: Anti-inflammatory Activity
A series of compounds derived from this compound were synthesized and tested for anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several derivatives exhibited notable anti-inflammatory properties, suggesting potential therapeutic applications .
Case Study 2: Enzyme Inhibition
In another study, the compound was evaluated for its ability to inhibit β-secretase and acetylcholinesterase activities. The findings suggested that the compound could prevent amyloid beta peptide aggregation, which is crucial in Alzheimer's disease pathology . This positions this compound as a potential lead compound in neurodegenerative disease research.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Protecting group for amines | Facilitates selective functionalization |
| Biological Research | Biochemical reagent for enzyme studies | Useful in studying protein interactions |
| Pharmaceutical Development | Anti-inflammatory compounds | Derivatives showed up to 54% inhibition |
| Neurodegenerative Research | Inhibition of amyloid aggregation | Potential lead for Alzheimer's treatment |
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate involves its interaction with biological molecules, particularly enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights structural analogues of tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, emphasizing differences in substituents, molecular weight, and applications:
Physical and Chemical Properties
- Physical State: The target compound is typically isolated as a yellow oil , whereas tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate is a white solid .
- Purity : Commercial analogues often have purities ≥95% (e.g., 95–98% for piperazine derivatives ).
- Stability: All Boc-protected compounds are stable under basic conditions but cleaved under acidic environments. The aminopropyl chain in the target compound enhances solubility in polar solvents compared to methyl-substituted analogues.
Functional Advantages and Limitations
- Target Compound: Advantages: The 3-aminopropyl chain enables versatile conjugation (e.g., linkage to heterocycles in Rivaroxaban synthesis) . Limitations: Requires careful handling due to hygroscopicity.
- Piperazine Analogue :
- Methylamino Derivative: Disadvantages: Limited commercial availability restricts large-scale applications .
Pharmaceutical Case Studies
Comparative Efficacy in Drug Development
- Target vs. Piperazine Analogues: The target compound’s linear aminopropyl chain offers flexibility for modular synthesis, while piperazine derivatives provide structural rigidity for target-specific interactions .
- Methylamino vs. Aminopropyl: The aminopropyl group’s longer chain facilitates crosslinking in polymer-based drug delivery systems, unlike methylamino’s compact structure .
Biological Activity
Introduction
tert-Butyl N-[4-(3-aminopropyl)phenyl]carbamate is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound features a tert-butyl group, an amino group, and a phenyl moiety, making it a candidate for various therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.34 g/mol. The compound's structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 250.34 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 271.7 ± 23.0 °C |
| Melting Point | 22 °C (lit.) |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been identified as a potential enzyme inhibitor , which may lead to therapeutic applications in treating diseases associated with enzyme dysfunctions. The mechanism typically involves the binding of the compound to the active sites of enzymes, thereby inhibiting their activity and influencing various biological pathways.
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound can inhibit key enzymes involved in inflammatory processes and neurodegenerative diseases. For example, studies have shown that related carbamates exhibit inhibitory effects on acetylcholinesterase and β-secretase, which are critical targets in Alzheimer's disease treatment .
Anti-inflammatory Activity
In vivo studies have demonstrated that carbamate derivatives can exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown promising results in reducing inflammation in carrageenan-induced rat paw edema models. The percentage inhibition values ranged from 39% to 54% , indicating moderate efficacy compared to standard anti-inflammatory drugs like indomethacin .
Neuroprotective Effects
Research has also explored the neuroprotective effects of related compounds against amyloid beta (Aβ) toxicity, which is implicated in Alzheimer's disease. In vitro studies revealed that certain derivatives could enhance cell viability in astrocytes exposed to Aβ, suggesting a protective mechanism against neurodegeneration .
Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Efficacy
In a study evaluating the anti-inflammatory activity of various carbamate derivatives, this compound was tested alongside established NSAIDs. Results indicated that while it did not surpass indomethacin's efficacy, it provided significant inflammation reduction within 9 to 12 hours after administration.
Case Study 2: Neuroprotective Mechanism
Another investigation focused on the neuroprotective properties of related compounds against Aβ-induced cytotoxicity in astrocytes. The study found that treatment with these compounds resulted in a 62.98% improvement in cell viability compared to controls treated solely with Aβ . This suggests potential therapeutic roles for these derivatives in managing neurodegenerative conditions.
Q & A
Q. What are the standard synthetic routes for tert-butyl N-[4-(3-aminopropyl)phenyl]carbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions. For example, carbamate derivatives can be prepared by reacting tert-butyl-protected amines with activated carbonyl intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under inert conditions . Optimization of catalysts (e.g., Pd₂(dba)₃·CHCl₃ for Buchwald-Hartwig amination) and bases (e.g., sodium tert-butoxide) is critical for improving yields, as demonstrated in analogous syntheses achieving ~78% purity after SiO₂ column purification . Temperature control (room temperature to reflux) and solvent selection (toluene, THF) also significantly impact reaction efficiency .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and amine protection .
- X-ray crystallography using programs like SHELXL for structural refinement, particularly to resolve steric effects from the tert-butyl group .
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
- HPLC for purity assessment, especially when coupling with UV detectors to identify byproducts .
Q. How should researchers handle stability and storage of this compound?
The compound is stable at room temperature but sensitive to strong acids/bases and oxidizing agents. Store in airtight containers under inert gas (N₂/Ar) in a desiccator. Prolonged exposure to light or moisture may degrade the carbamate group, necessitating periodic purity checks via TLC or HPLC .
Q. What safety precautions are essential during experimental handling?
Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. In case of skin exposure, wash immediately with soap and water. Spills should be contained with absorbent materials and disposed of as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across literature?
Discrepancies often arise from variations in catalyst loading (e.g., Pd₂(dba)₃ vs. cheaper alternatives) or purification methods. For example, column chromatography gradients (0–10% EtOAc in CH₂Cl₂) may recover more product than recrystallization . Systematic DOE (Design of Experiments) approaches are recommended to identify optimal conditions .
Q. What strategies are effective for troubleshooting low coupling efficiency in derivatization reactions?
Low efficiency may result from steric hindrance from the tert-butyl group or incomplete deprotection of the amine. Strategies include:
Q. How can computational modeling aid in predicting reactivity or crystallographic behavior?
Density Functional Theory (DFT) calculations can predict steric and electronic effects of the tert-butyl group on reaction pathways. SHELX-based refinement tools can model crystallographic data to resolve disorder in the carbamate moiety, reducing R-factors during structure determination .
Q. What are the emerging applications of this compound in medicinal chemistry?
While direct studies are limited, analogous carbamates are explored as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
